LSD1 Inhibition: Potent (IC50 = 356 nM) Activity with a Significant Selectivity Window Over MAO-A
In a direct enzymatic assay, 2-methylthiazole-5-carboxamidine demonstrated inhibitory activity against the epigenetic target Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 356 nM [1]. Critically, its activity against the related enzyme Monoamine Oxidase A (MAO-A) was negligible (IC50 of approximately 100,000 nM), establishing a >280-fold selectivity window for LSD1 over MAO-A [1]. This level of selectivity is a key differentiator for compounds targeting LSD1, as off-target MAO inhibition is a common liability.
| Evidence Dimension | Target Selectivity (LSD1 vs. MAO-A) |
|---|---|
| Target Compound Data | LSD1 IC50 = 356 nM |
| Comparator Or Baseline | MAO-A IC50 = ~100,000 nM |
| Quantified Difference | ~281-fold selectivity for LSD1 |
| Conditions | In vitro enzymatic assays: LSD1 inhibition measured via H2O2 production using a methylated peptide substrate (30 min incubation); MAO-A inhibition measured using a luciferin-based detection method (60 min incubation) [1]. |
Why This Matters
For researchers developing LSD1 inhibitors, this compound provides a synthetically tractable starting point with a favorable selectivity profile that reduces the risk of confounding results from MAO-A inhibition.
- [1] BindingDB. (n.d.). BDBM50067551 (CHEMBL3402053): Affinity Data for 2-Methylthiazole-5-carboxamidine. BindingDB. View Source
